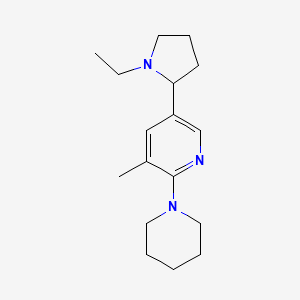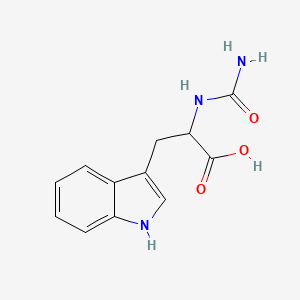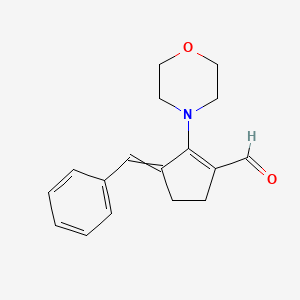
5-(1-Ethylpyrrolidin-2-yl)-3-methyl-2-(piperidin-1-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Ethylpyrrolidin-2-yl)-3-methyl-2-(piperidin-1-yl)pyridine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with ethylpyrrolidinyl and piperidinyl groups, making it a versatile molecule for chemical synthesis and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethylpyrrolidin-2-yl)-3-methyl-2-(piperidin-1-yl)pyridine typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-3-methylpyridine with 1-ethyl-2-pyrrolidinone in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-Ethylpyrrolidin-2-yl)-3-methyl-2-(piperidin-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes derived from the compound back to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Piperidine or other amines in refluxing solvents like ethanol or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of heterocyclic compounds .
Applications De Recherche Scientifique
5-(1-Ethylpyrrolidin-2-yl)-3-methyl-2-(piperidin-1-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of novel materials with specific chemical or physical properties.
Mécanisme D'action
The mechanism by which 5-(1-Ethylpyrrolidin-2-yl)-3-methyl-2-(piperidin-1-yl)pyridine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. Pathways involved may include signal transduction or metabolic processes, depending on the specific biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: A compound with a pyridine core and similar substituents, studied for its anti-tubercular properties.
Uniqueness
5-(1-Ethylpyrrolidin-2-yl)-3-methyl-2-(piperidin-1-yl)pyridine is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C17H27N3 |
|---|---|
Poids moléculaire |
273.4 g/mol |
Nom IUPAC |
5-(1-ethylpyrrolidin-2-yl)-3-methyl-2-piperidin-1-ylpyridine |
InChI |
InChI=1S/C17H27N3/c1-3-19-11-7-8-16(19)15-12-14(2)17(18-13-15)20-9-5-4-6-10-20/h12-13,16H,3-11H2,1-2H3 |
Clé InChI |
DQUPOMYJQNNXPT-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCC1C2=CN=C(C(=C2)C)N3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![({4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B11820336.png)
![Tetrasodium 6-amino-4-hydroxy-3-[[7-sulphonato-4-[(4-sulphonatophenyl)azo]-1-naphthyl]azo]naphthalene-2,7-disulphonate](/img/structure/B11820341.png)
![methyl (1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylate](/img/structure/B11820348.png)
![rac-[(1R,3S)-3-amino-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride](/img/structure/B11820356.png)




![N-[1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethylidene]hydroxylamine](/img/structure/B11820382.png)

![(6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride](/img/structure/B11820405.png)
![2-amino-5-[2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6H-1-benzothiophene-3-carbonitrile](/img/structure/B11820407.png)
![3-[(4-Methylphenyl)sulfonylamino]benzoate](/img/structure/B11820413.png)

